molecular formula C14H13FO2 B1289010 (4-(Benzyloxy)-3-fluorophenyl)methanol CAS No. 536974-94-4

(4-(Benzyloxy)-3-fluorophenyl)methanol

Cat. No. B1289010
M. Wt: 232.25 g/mol
InChI Key: HWGIEIDBXWBVEB-UHFFFAOYSA-N
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Description

The compound “(4-(Benzyloxy)-3-fluorophenyl)methanol” is a benzyl alcohol derivative that is of interest in various chemical and pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and synthesis methods can offer insights into the analysis of “(4-(Benzyloxy)-3-fluorophenyl)methanol”.

Synthesis Analysis

The synthesis of related benzyl alcohol derivatives is well-documented. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which is cleaved under desilylation conditions . This suggests that similar methods could potentially be applied to the synthesis of “(4-(Benzyloxy)-3-fluorophenyl)methanol”. Additionally, a series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and further reduced to respective methanols, indicating a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be characterized using various spectroscopic techniques. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was characterized by infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These techniques could be employed to analyze the molecular structure of “(4-(Benzyloxy)-3-fluorophenyl)methanol” as well.

Chemical Reactions Analysis

The chemical reactivity of benzyl alcohol derivatives can be inferred from the literature. The introduction of a benzyl ether-type protecting group and its subsequent removal under specific conditions indicates that “(4-(Benzyloxy)-3-fluorophenyl)methanol” may also undergo similar chemical reactions. Moreover, the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones provides an example of the type of chemical transformations that benzyl alcohol derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol derivatives can be studied through their interaction with solvents. The refractive indices of a related compound in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These measurements are crucial for understanding the solute-solvent interactions and can be applied to “(4-(Benzyloxy)-3-fluorophenyl)methanol” to determine its physical and chemical properties.

Relevant Case Studies

Case studies involving benzyl alcohol derivatives highlight their potential applications. For instance, certain [4-(aryloxy)phenyl]cyclopropyl methanols have shown significant antitubercular activity against Mycobacterium tuberculosis, with one compound demonstrating efficacy in vivo in mice . This suggests that “(4-(Benzyloxy)-3-fluorophenyl)methanol” could also be evaluated for similar biological activities, providing a relevant case study for its potential pharmaceutical applications.

Scientific Research Applications

For instance, they can be used as intermediates in the production of pharmaceuticals or as building blocks in the synthesis of various organic substances . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used, and these can vary widely.

For instance, they can be used as intermediates in the production of pharmaceuticals or as building blocks in the synthesis of various organic substances . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used, and these can vary widely.

Safety And Hazards

As with any chemical compound, handling “(4-(Benzyloxy)-3-fluorophenyl)methanol” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has pharmaceutical applications, to materials science if the compound has particular physical properties of interest .

properties

IUPAC Name

(3-fluoro-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIEIDBXWBVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621028
Record name [4-(Benzyloxy)-3-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzyloxy)-3-fluorophenyl)methanol

CAS RN

536974-94-4
Record name [4-(Benzyloxy)-3-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (500 mg, 13.2 mmol) was added to a solution of 4-benzyloxy-3-fluoro-benzaldehyde (CAB03016, 7.32 g, 31.8 mmol) in ethanol (40 mL) and THF (40 mL) at 0° C. The clear and colourless solution was allowed to warm to room temperature and stirred for 12 h at this temperature. Ethyl acetate (150 mL) and water (50 mL) were added to the solution, the organic layer was separated, washed with water (2×50 mL) and brine (50 mL), dried over sodium sulphate and concentrated under reduced pressure. The white solid residue was dissolved in dichloromethane and precipitated by addition of hexane. The white powder was filtered off and dried under high vacuum. Yield: 7.16 g (97%). 1H-NMR (4.00 MHz, CD Cl3)-=1.71 (s, 1H, —OH), 4.61 (s, 2H, —CH2OH), 5.15 (s, 2H), 6.97 (dd, J=8.6, 8.6 Hz, 1H), 7.02 (dd, J=8.6, 1.9 Hz, 1H), 7.13 (dd, J=11.7, 1.9 Hz, 1H), 7.30-7.46 (m, 5H). LRMS (FAB+): 91 (100), 215.1 (40), 232.1 (100, [M]+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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